molecular formula C17H17ClN2O3S B4659783 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide

Cat. No.: B4659783
M. Wt: 364.8 g/mol
InChI Key: ZACMWTKZPBGOJW-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide is an organic compound that features a benzamide core with various substituents, including a chlorobenzyl group, a sulfanyl linkage, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide typically involves multiple steps. One common route includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzyl group.

    Thioether Formation: The formation of a sulfanyl linkage between the benzyl and ethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl linkage may also play a role in modulating the compound’s activity by influencing its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group and the sulfanyl linkage differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity profiles.

Properties

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-15(6-3-7-16(12)20(22)23)17(21)19-8-9-24-11-13-4-2-5-14(18)10-13/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACMWTKZPBGOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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